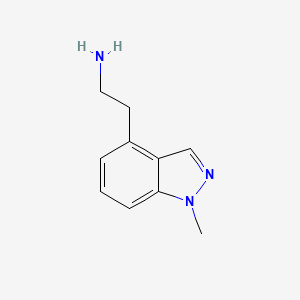

4-(2-Aminoethyl)-1-methyl-1H-indazole

Description

Significance of Heterocyclic Scaffolds in Modern Chemical Sciences

Heterocyclic scaffolds are cyclic compounds containing at least one atom other than carbon within their ring structure. Their significance lies in their widespread presence in natural products and their versatile applications in various scientific disciplines.

Role of Nitrogen-Containing Heterocycles in Drug Discovery and Materials Science

Nitrogen-containing heterocycles are of paramount importance in the realm of drug discovery. A significant portion of FDA-approved drugs feature these scaffolds, a testament to their ability to interact with biological targets with high affinity and specificity. The presence of nitrogen atoms allows for hydrogen bonding and other key interactions with proteins and nucleic acids, making them ideal candidates for therapeutic agents. In materials science, these compounds are integral to the development of functional materials such as organic light-emitting diodes (OLEDs), sensors, and catalysts, owing to their unique electronic and photophysical properties.

Historical Context and Evolution of Indazole Chemistry Research

The indazole ring system, a bicyclic aromatic heterocycle, was first synthesized in the late 19th century. Early research focused on understanding its fundamental chemical properties and reactivity. However, it was the discovery of the biological activities of indazole derivatives in the mid-20th century that catalyzed a surge in research interest. Since then, the field has expanded dramatically, with the development of sophisticated synthetic methodologies enabling the creation of a vast library of indazole-based compounds for a wide range of applications.

Overview of the Indazole Core's Prominence in Medicinal Chemistry

The indazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This has led to the development of numerous indazole-containing drugs with diverse therapeutic applications.

Unique Structural Features and Aromaticity of the Indazole Moiety

Indazole consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. This fusion results in a planar, aromatic system with a unique distribution of electrons. The presence of two adjacent nitrogen atoms in the five-membered ring imparts distinct chemical properties, including the ability to act as both a hydrogen bond donor and acceptor. This dual nature is crucial for its interaction with biological macromolecules. The aromaticity of the indazole ring system contributes to its stability and influences its reactivity.

Versatility of the Indazole Scaffold as a Precursor for Diverse Derivatives

The indazole core provides a versatile template for chemical modification. The nitrogen and carbon atoms of the ring system can be readily functionalized, allowing for the synthesis of a wide array of derivatives with tailored properties. This synthetic tractability has been a key factor in its widespread use in drug discovery programs, enabling chemists to systematically explore the structure-activity relationships of indazole-based compounds.

Specific Research Focus on 4-(2-Aminoethyl)-1-methyl-1H-indazole

Within the vast landscape of indazole chemistry, specific derivatives are often synthesized and investigated for their potential applications. One such compound is this compound. This molecule features the core 1-methyl-1H-indazole scaffold substituted at the 4-position with an aminoethyl group.

The introduction of the methyl group at the N1 position prevents tautomerization and provides a fixed isomeric form, which can be advantageous in designing specific molecular interactions. The aminoethyl side chain at the C4 position introduces a basic and flexible appendage, which could be crucial for interactions with biological targets, such as forming salt bridges or participating in hydrogen bonding.

While the broader indazole scaffold has been extensively studied, detailed public research findings specifically on this compound are not widely available. This highlights a common scenario in chemical research where a vast number of derivatives can be conceptually designed and synthesized, but only a fraction are extensively characterized and reported in the scientific literature. The study of such specific derivatives is often conducted within proprietary drug discovery programs. Nevertheless, based on the known properties of the indazole scaffold and the introduced functional groups, this compound represents a compound of interest for potential applications in medicinal chemistry, warranting further investigation into its synthesis, properties, and biological activity.

Rationale for Investigating this Specific Indazole Derivative

While specific research focusing solely on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the well-established importance of its constituent chemical motifs.

The 1-Methyl-1H-indazole Core: The methylation at the N1 position of the indazole ring is a common strategy in medicinal chemistry. This modification can enhance metabolic stability and modulate the compound's pharmacokinetic properties. Furthermore, the 1H-indazole core itself is a known pharmacophore that can form crucial hydrogen bond interactions with biological targets, often acting as a bioisostere for other aromatic systems like indole (B1671886).

The 4-(2-Aminoethyl) Side Chain: The presence of an aminoethyl side chain at the C4 position is significant for several reasons. Basic amino groups are frequently involved in key interactions with acidic residues in protein binding sites, such as those found in kinases and receptors. The ethyl linker provides conformational flexibility, allowing the amino group to orient itself optimally for binding. This side chain can also influence the compound's solubility and membrane permeability.

The combination of these structural features in "this compound" suggests a molecule designed to interact with specific biological targets where both the indazole core and a basic side chain are important for recognition and activity. Research into such a compound would likely be driven by the search for novel inhibitors of kinases, G-protein coupled receptors, or other enzymes implicated in disease.

Positioning of the Research within the Broader Indazole Literature

Research on this compound would be situated within the broader context of structure-activity relationship (SAR) studies of indazole derivatives. A significant portion of indazole-related research has focused on its role as a hinge-binding motif in protein kinase inhibitors. researchgate.net The nitrogen atoms of the pyrazole ring can form key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.

The substitution pattern on the indazole ring plays a crucial role in determining the potency and selectivity of these inhibitors. While much of the literature focuses on substitutions at the 3, 5, and 6-positions, the exploration of derivatives substituted at the 4-position is also an active area of investigation. dundee.ac.uknih.gov The introduction of various functional groups at this position allows for the fine-tuning of a compound's pharmacological profile.

For instance, studies on 4-substituted indazole derivatives have explored their potential as CCR4 antagonists and inhibitors of lymphocyte-specific kinase (Lck). nih.govresearchgate.net In these studies, the nature and size of the substituent at the C4 position were found to be critical for activity.

The investigation of a 4-(2-Aminoethyl) derivative would contribute to this body of knowledge by providing insights into how a flexible, basic side chain at this position influences target binding and cellular activity. This research would be complementary to studies on other amino-substituted indazoles, such as 3-amino-1H-indazole derivatives, which have been shown to be potent and selective kinase inhibitors. nih.gov

Table 1: Key Structural Features and Their Significance

| Structural Feature | Potential Significance in Drug Design |

|---|---|

| 1H-Indazole Core | Privileged scaffold, acts as a hinge-binder in kinases, bioisostere of indole. |

| N1-Methylation | Can improve metabolic stability and pharmacokinetic properties. |

| C4-Substitution | Allows for modulation of potency, selectivity, and physicochemical properties. |

| Aminoethyl Side Chain | Provides a basic center for ionic interactions, enhances solubility, and offers conformational flexibility. |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Axitinib |

| Entrectinib |

| Niraparib |

| Benzydamine |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1159511-55-3 |

|---|---|

Molecular Formula |

C10H13N3 |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

2-(1-methylindazol-4-yl)ethanamine |

InChI |

InChI=1S/C10H13N3/c1-13-10-4-2-3-8(5-6-11)9(10)7-12-13/h2-4,7H,5-6,11H2,1H3 |

InChI Key |

NIRMPNFSVIIPGK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC(=C2C=N1)CCN |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 2 Aminoethyl 1 Methyl 1h Indazole

Foundational Synthetic Approaches to Indazole Ring Systems

The construction of the indazole core is a well-established area of heterocyclic chemistry, with numerous methods developed to achieve this bicyclic aromatic system. These approaches can be broadly categorized into cyclization, condensation and substitution, catalyst-based, and green chemistry methods.

Cyclization Reactions for Indazole Formation

Cyclization reactions are a cornerstone of indazole synthesis, often involving the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring. A common strategy involves the diazotization of o-toluidine (B26562) derivatives, followed by an intramolecular cyclization. rsc.org For instance, the diazotization of o-toluidine with sodium nitrite (B80452) in acetic acid can lead to the formation of the indazole ring through ring closure involving the adjacent methyl group. rsc.org Another powerful cyclization method is the [3+2] cycloaddition reaction. This can involve the reaction of a diazo compound with an aryne, generated in situ from precursors like o-(trimethylsilyl)aryl triflates, to directly form the indazole structure. rsc.org

Condensation and Substitution Reactions in Indazole Synthesis

Condensation reactions provide a versatile entry to the indazole nucleus. A classic approach involves the condensation of o-halobenzaldehydes or ketones with hydrazine (B178648). rsc.org For example, o-fluorobenzaldehyde can react with hydrazine, followed by cyclization, to yield 1H-indazole. rsc.org To circumvent side reactions like the Wolf-Kishner reduction, the corresponding O-methyloximes of the aldehydes can be used. organic-chemistry.orggoogle.com Another significant route is the reaction of 2-fluorobenzonitriles with hydrazine, which directly yields 3-aminoindazoles. rsc.org Furthermore, intramolecular amination of 1-aryl-2-(2-nitrophenylbenzylidene) hydrazines in the presence of a base like potassium tert-butoxide is an effective method for synthesizing 1-aryl-1H-indazoles. rsc.org

Catalyst-Based Approaches in Indazole Synthesis (e.g., Acid/Base and Transition Metal Catalysis)

Catalysis plays a pivotal role in modern indazole synthesis, enhancing efficiency and selectivity. researchgate.netnih.gov Both acid and base catalysis are employed in various cyclization and condensation reactions. For instance, p-toluenesulfonic acid (PTSA) can be used to catalyze the intramolecular cyclization step in certain multi-step syntheses. rsc.org

Transition metal catalysis has opened up new avenues for indazole formation. researchgate.netnih.gov Palladium-catalyzed reactions, such as the arylation of benzophenone (B1666685) hydrazone with 2-bromobenzonitriles followed by an acidic deprotection/cyclization sequence, are used to produce 3-aminoindazoles. organic-chemistry.org Copper-catalyzed reactions are also prevalent. For example, the coupling of 2-halobenzonitriles with hydrazine derivatives can be catalyzed by copper salts to afford substituted 3-aminoindazoles. organic-chemistry.org More recently, cobalt(III)-catalyzed C-H bond functionalization followed by cyclization has emerged as a convergent method for synthesizing N-aryl-2H-indazoles. masterorganicchemistry.com

| Catalytic System | Reactants | Product | Reference |

| Palladium Acetate | 2-bromobenzonitriles, benzophenone hydrazone | Substituted 3-aminoindazoles | organic-chemistry.org |

| Copper Iodide | 2-halobenzonitriles, hydrazine carboxylic esters | Substituted 3-aminoindazoles | organic-chemistry.org |

| Cobalt(III) Complex | Azobenzenes, aldehydes | N-aryl-2H-indazoles | masterorganicchemistry.com |

| p-Toluenesulfonic Acid | 1,3-Diphenyl-5-cyanomethylpyrazole, α-oxoketene dithioacetals | Highly functionalized 1H-indazoles | rsc.org |

Green Chemistry Methods in Indazole Synthesis

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods. researchgate.net Green chemistry approaches to indazole synthesis focus on reducing waste, using less hazardous reagents, and employing milder reaction conditions. One such approach involves the use of ammonium (B1175870) chloride as a mild acid catalyst in ethanol (B145695) for the synthesis of 1H-indazole derivatives via a grinding protocol, which minimizes solvent usage and reaction time. caribjscitech.com Microwave-assisted synthesis has also been explored to accelerate reactions and improve yields in a more energy-efficient manner.

Approaches for Introducing the 2-Aminoethyl Moiety

The introduction of the 2-aminoethyl group at the 4-position of the 1-methyl-1H-indazole core is a critical step in the synthesis of the target compound. This can be approached through direct functionalization of a pre-formed indazole ring.

Direct Functionalization Strategies

Directly introducing a 2-aminoethyl group onto the 4-position of 1-methyl-1H-indazole is challenging. A more feasible approach involves a multi-step sequence starting from a 4-functionalized 1-methyl-1H-indazole precursor. Several strategies can be envisioned:

Sonogashira Coupling followed by Reduction: A 4-halo-1-methyl-1H-indazole can undergo a Sonogashira coupling with a protected amino-alkyne, such as N-(prop-2-yn-1-yl)acetamide. The resulting alkyne can then be reduced to the corresponding alkane, and the protecting group removed to yield the 2-aminoethyl side chain.

Heck Reaction and Subsequent Transformations: A Heck reaction between a 4-halo-1-methyl-1H-indazole and N-vinylphthalimide could introduce a protected vinylamine (B613835) equivalent. Subsequent hydrogenation of the double bond and deprotection of the phthalimide (B116566) would afford the desired 2-aminoethyl group.

Wittig Reaction on a 4-Formyl Indazole: Starting with 1-methyl-1H-indazole-4-carbaldehyde, a Wittig reaction with a phosphonium (B103445) ylide bearing a masked amino group (e.g., (cyanomethyl)triphenylphosphonium chloride) could be employed to form a vinyl cyanide. Reduction of both the double bond and the nitrile would then yield the target amine.

Reduction of a 4-Substituted Precursor:

Nitrile Reduction: The synthesis of (1-methyl-1H-indazol-4-yl)acetonitrile, potentially from the corresponding 4-halomethyl derivative, followed by reduction using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, would directly provide 4-(2-aminoethyl)-1-methyl-1H-indazole.

Nitroalkene Reduction: A Henry reaction between 1-methyl-1H-indazole-4-carbaldehyde and nitromethane (B149229) would yield a 4-(2-nitrovinyl)-1-methyl-1H-indazole. Subsequent reduction of both the nitro group and the double bond would lead to the desired product.

| Precursor | Key Reaction | Intermediate | Final Product |

| 4-Halo-1-methyl-1H-indazole | Sonogashira Coupling | 4-(Aminoalkynyl)-1-methyl-1H-indazole | This compound |

| 4-Halo-1-methyl-1H-indazole | Heck Reaction | 4-(Phthalimidovinyl)-1-methyl-1H-indazole | This compound |

| 1-Methyl-1H-indazole-4-carbaldehyde | Wittig Reaction | 4-(2-Cyanovinyl)-1-methyl-1H-indazole | This compound |

| (1-Methyl-1H-indazol-4-yl)acetonitrile | Nitrile Reduction | - | This compound |

| 1-Methyl-1H-indazole-4-carbaldehyde | Henry Reaction | 4-(2-Nitrovinyl)-1-methyl-1H-indazole | This compound |

Precursor-Based Syntheses (e.g., Reduction of Nitriles or other Nitrogen-Containing Groups)

A plausible and widely utilized strategy for the synthesis of this compound involves the reduction of a suitable nitrogen-containing precursor at the 4-position of the 1-methyl-1H-indazole core. This approach typically involves the synthesis of a more stable intermediate, such as a nitrile or a nitro compound, which can then be converted to the desired primary amine.

One common precursor is (1-methyl-1H-indazol-4-yl)acetonitrile. The synthesis of this intermediate can be achieved from 4-bromo-1-methyl-1H-indazole through a nucleophilic substitution reaction with a cyanide salt, often catalyzed by a palladium or copper catalyst. Once the nitrile is obtained, it can be reduced to the corresponding 2-(1-methyl-1H-indazol-4-yl)ethanamine using various reducing agents. Standard reduction methods include catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon, or chemical reduction with agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) in the presence of a cobalt catalyst.

Alternatively, a nitroethyl group can serve as the precursor. The synthesis of 1-methyl-4-(2-nitroethyl)-1H-indazole can be accomplished through a Henry reaction between 4-formyl-1-methyl-1H-indazole and nitromethane. The resulting nitroalkene can then be reduced to the nitroalkane, followed by reduction of the nitro group to the amine. A variety of reducing agents are effective for the nitro group reduction, including catalytic hydrogenation (e.g., H₂, Pd/C), or metal-acid systems like iron in acetic acid or tin(II) chloride in hydrochloric acid.

Multi-step Reaction Sequences for Aminoethyl Attachment

The introduction of the 2-aminoethyl group at the 4-position of the 1-methyl-1H-indazole ring often necessitates a multi-step synthetic sequence. These sequences typically begin with a functionalized 1-methyl-1H-indazole, such as a halogenated or formylated derivative, which serves as a handle for further elaboration.

A common starting point is 4-bromo-1-methyl-1H-indazole. This intermediate can undergo palladium-catalyzed cross-coupling reactions to introduce a two-carbon unit. For instance, a Sonogashira coupling with a protected propargylamine (B41283) derivative, followed by reduction of the alkyne, can yield the desired aminoethyl side chain. Similarly, a Heck reaction with a protected allylamine, followed by reduction of the double bond, can also be employed. The choice of protecting group for the amine is critical to prevent side reactions and is typically removed in the final step of the synthesis.

Another approach involves the Wittig or Horner-Wadsworth-Emmons reaction of 4-formyl-1-methyl-1H-indazole to introduce a two-carbon unsaturated system, such as a cyanovinyl or nitrovinyl group. Subsequent reduction of both the double bond and the cyano or nitro group leads to the formation of the 2-aminoethyl side chain.

Regioselective Synthesis of 1-Methyl-1H-indazole Derivatives

Strategies for N-Methylation at the Indazole Nitrogen

The N-methylation of the indazole ring can lead to a mixture of N1 and N2 isomers. Achieving high regioselectivity for the desired N1-methylated product is often a challenge. The outcome of the methylation reaction is influenced by several factors, including the choice of base, solvent, and the nature of the substituents on the indazole ring.

A common method for N-methylation involves the use of a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. The regioselectivity can be controlled by carefully selecting the reaction conditions. For instance, the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) generally favors the formation of the thermodynamically more stable N1-methylated isomer. In contrast, polar protic solvents and weaker bases can sometimes lead to an increased proportion of the N2-isomer.

The table below summarizes the effect of different reaction conditions on the N-methylation of 4-bromo-1H-indazole.

| Methylating Agent | Base | Solvent | N1:N2 Ratio (approx.) | Reference |

| Methyl Iodide | K₂CO₃ | Acetone | ~2.5 : 1 | chemicalbook.com |

| Methyl Iodide | NaH | THF | >10 : 1 | nih.gov |

| Dimethyl Sulfate | K₂CO₃ | DMF | ~3 : 1 |

This table is illustrative and based on general principles of indazole N-alkylation; specific ratios can vary based on precise reaction conditions.

Control of Regioselectivity at the 4-Position of the Indazole Ring

Achieving substitution specifically at the 4-position of the indazole ring requires careful synthetic planning. Often, the desired functionality is introduced at an early stage of the synthesis, prior to the formation of the indazole ring itself. For example, starting with a appropriately substituted o-toluidine derivative can direct the formation of the indazole with the desired substituent at the 4-position.

Alternatively, functionalization of a pre-formed indazole ring can be achieved through electrophilic aromatic substitution or through directed ortho-metalation. However, these methods can sometimes lead to mixtures of isomers, and the directing effect of the existing substituents must be carefully considered. For targeted synthesis of 4-substituted indazoles, the use of a starting material with a pre-existing functional group at the desired position, which can then be converted to the aminoethyl group, is often the most reliable approach.

Optimization of Synthetic Pathways for this compound

Yield Enhancement Strategies

Several strategies can be employed to enhance the yield of the target compound. In the N-methylation step, careful control of temperature and reaction time, along with the slow addition of the methylating agent, can minimize the formation of byproducts. The choice of a highly selective base-solvent system, as discussed previously, is paramount for maximizing the yield of the desired N1-isomer.

For the introduction of the aminoethyl precursor, the optimization of cross-coupling reaction conditions is crucial. This includes screening different palladium or copper catalysts, ligands, bases, and solvents to identify the optimal combination for the specific substrates. For instance, in a Sonogashira coupling, the use of a copper co-catalyst can significantly improve the reaction rate and yield.

In the reduction of nitrile or nitro precursors, the choice of reducing agent and reaction conditions can have a significant impact on the yield and purity of the final amine. For catalytic hydrogenation, optimizing the catalyst loading, hydrogen pressure, and temperature is essential. For chemical reductions, controlling the stoichiometry of the reducing agent and the reaction temperature can prevent over-reduction or the formation of side products.

Below is a table outlining potential yield optimization strategies for key reaction steps.

| Reaction Step | Key Parameters to Optimize | Potential Improvements |

| N-Methylation | Base, Solvent, Temperature | Use of NaH in THF for high N1-selectivity. |

| Cyanation of 4-bromo-indazole | Catalyst, Ligand, Solvent, Temperature | Screening of Pd or Cu catalysts and ligands. |

| Nitrile Reduction | Reducing Agent, Catalyst, Pressure, Temp. | Catalytic hydrogenation with Raney Ni or Pd/C. |

| Nitro Group Reduction | Reducing Agent, Reaction Conditions | Catalytic hydrogenation or Fe/NH₄Cl system. |

Purity Improvement Protocols

The purification of indazole derivatives is crucial for their application, particularly in medicinal chemistry. Common laboratory and industrial techniques are employed to achieve high levels of purity.

Crystallization is a primary method for purifying solid indazole compounds. This technique relies on the differential solubility of the target compound and its impurities in a given solvent or solvent mixture. A patent describing the purification of a mixture of substituted indazole isomers, 4-amino-1-(2-pyrrolidinylethyl)-indazole and 4-amino-2-(2-pyrrolidinylethyl)-indazole, highlights the use of a mixed solvent system. By dissolving the mixture in an acetonitrile (B52724)/water solution and allowing it to cool, one of the isomers can be selectively crystallized to achieve high purity (e.g., 99.7%). google.com The choice of solvent is critical and is determined empirically to maximize the recovery of the pure compound while leaving impurities in the solution.

Chromatography is another powerful and widely used purification technique.

Column Chromatography: This method is frequently cited for the purification of indazole derivatives. nih.govwiley-vch.de It involves passing a solution of the crude product through a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is used to elute the compounds. Separation occurs based on the differential adsorption of the compounds to the stationary phase. For example, the purification of N-phenyl-1H-indazoles was achieved using column chromatography on silica gel. nih.gov

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating complex mixtures, HPLC is often the method of choice. Chiral HPLC can be used to separate enantiomers, as demonstrated in the purification of related heterocyclic compounds. wiley-vch.de

The effectiveness of these purification methods is typically assessed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity of the final product. google.com

Table 1: Comparison of Purification Techniques for Indazole Derivatives

| Purification Method | Principle of Separation | Common Application | Reported Purity |

| Crystallization | Differential solubility in a solvent system. | Isolation of major products and removal of soluble impurities. | >99% google.com |

| Column Chromatography | Differential adsorption on a stationary phase (e.g., silica gel). | General purification of reaction mixtures. | Sufficient for characterization. nih.gov |

| HPLC | High-resolution separation based on differential partitioning between mobile and stationary phases. | Final polishing step for high-purity compounds and separation of isomers. | >99% wiley-vch.de |

Development of Environmentally Benign Synthetic Processes

The principles of "green chemistry" are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to reduce environmental impact. unibo.ituniroma1.ituniroma1.it This involves using less hazardous materials, reducing waste, and improving energy efficiency.

For the synthesis of indazoles, several greener approaches have been explored:

Catalytic Methods: The use of catalysts, such as copper or palladium, is inherently greener than using stoichiometric reagents because they are used in smaller amounts and can often be recycled. nih.govresearchgate.net Copper-catalyzed syntheses of 2H-indazoles have been developed that proceed under ligand-free conditions, further reducing the complexity and potential toxicity of the reaction mixture. organic-chemistry.org

Green Solvents: Traditional organic syntheses often use volatile and hazardous organic solvents. Research has focused on replacing these with more environmentally benign alternatives. Polyethylene glycol (PEG) has been used as a green solvent for the copper-catalyzed synthesis of 2H-indazole derivatives. organic-chemistry.org Water is another ideal green solvent, although its use can be limited by the solubility of organic reactants.

One-Pot Reactions: Multi-component, one-pot reactions are highly efficient as they reduce the number of steps, minimize waste from intermediate workups and purifications, and save time and energy. researchgate.net The synthesis of 2H-indazoles has been achieved through a one-pot, three-component reaction, which aligns well with green chemistry principles. organic-chemistry.org

Electrochemical Synthesis: Electrochemical methods can be a sustainable alternative to traditional chemical oxidation or reduction, as they use electricity instead of potentially hazardous reagents. An electrochemical approach for the regioselective trifluoromethylation of 2H-indazoles has been reported, which avoids the need for external oxidants. organic-chemistry.org

These strategies contribute to making the synthesis of indazole derivatives, and by extension this compound, more sustainable and environmentally friendly.

Table 2: Green Chemistry Strategies in Indazole Synthesis

| Green Strategy | Example Application in Indazole Synthesis | Environmental Benefit |

| Use of Catalysts | Copper- or palladium-catalyzed N-arylation. nih.govresearchgate.net | Reduces waste compared to stoichiometric reagents. |

| Benign Solvents | Use of Polyethylene Glycol (PEG) as a solvent. organic-chemistry.org | Reduces use of volatile and toxic organic solvents. |

| One-Pot Synthesis | Three-component reaction to form 2H-indazoles. organic-chemistry.org | Increases efficiency, reduces waste and energy consumption. |

| Electrosynthesis | Electrochemical C-H trifluoromethylation. organic-chemistry.org | Avoids the use of chemical oxidants. |

Advanced Spectroscopic and Analytical Characterization of 4 2 Aminoethyl 1 Methyl 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through various NMR experiments, it is possible to determine the connectivity of atoms and infer the three-dimensional structure of the compound.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Constants

A ¹H NMR spectrum of 4-(2-Aminoethyl)-1-methyl-1H-indazole would provide information on the number of distinct proton environments, their electronic surroundings, and the proximity of neighboring protons. Based on the structure, distinct signals are predicted for the aromatic protons of the indazole ring, the protons of the ethyl side chain, the N-methyl group, and the amino group.

Predicted ¹H NMR Spectral Features:

Aromatic Protons: The three protons on the benzene (B151609) portion of the indazole ring (H-5, H-6, and H-7) would appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Due to their different positions, they would likely present as distinct multiplets. For instance, H-7 is adjacent to the pyrazole (B372694) ring, while H-5 and H-6 are ortho and meta to the ethyl substituent, respectively, leading to different chemical shifts and coupling patterns (doublets or triplets).

Ethyl Side Chain Protons (-CH₂-CH₂-NH₂): The two methylene (B1212753) groups of the ethyl side chain are chemically distinct and would appear as two triplets in the aliphatic region (likely δ 2.5-3.5 ppm). The methylene group attached to the aromatic ring (benzylic position) would be slightly downfield compared to the methylene group attached to the amino group. Each would be split into a triplet by the adjacent CH₂ group.

N-Methyl Protons (-NCH₃): The protons of the methyl group attached to the nitrogen atom of the indazole ring would appear as a sharp singlet, as there are no adjacent protons to cause splitting. This signal is expected in the range of δ 3.5-4.0 ppm.

Amino Protons (-NH₂): The two protons of the primary amine would typically appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent, concentration, and temperature.

The coupling constants (J-values) between the ethyl protons would be crucial for confirming their connectivity, with an expected ³J value of approximately 7 Hz, characteristic of free rotation around a C-C single bond.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~7.5 - 8.0 | Singlet (s) | N/A |

| Aromatic (H-5, H-6, H-7) | ~7.0 - 7.8 | Multiplets (m) | ~7-9 |

| -CH₂-Ar | ~2.8 - 3.2 | Triplet (t) | ~7 |

| -CH₂-NH₂ | ~2.6 - 3.0 | Triplet (t) | ~7 |

| -NCH₃ | ~3.8 - 4.1 | Singlet (s) | N/A |

| -NH₂ | Variable | Broad Singlet (br s) | N/A |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton and Functional Group Identification

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment (e.g., aromatic, aliphatic, attached to a heteroatom). For this compound, a total of 10 distinct carbon signals are expected, corresponding to the 10 carbon atoms in the molecule.

Predicted ¹³C NMR Spectral Features:

Aromatic and Heteroaromatic Carbons: The seven carbons of the 1-methyl-1H-indazole core would produce signals in the downfield region of the spectrum, typically between δ 110 and 140 ppm. The chemical shifts would be influenced by the nitrogen atoms and the substituents.

Aliphatic Carbons: The two carbons of the ethyl side chain and the one carbon of the N-methyl group would appear in the upfield region. The N-methyl carbon would likely be found around δ 30-35 ppm, while the ethyl carbons would appear in the δ 25-45 ppm range.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 | ~130-135 |

| C3a, C7a (Bridgehead) | ~120-140 |

| C4, C5, C6, C7 | ~110-130 |

| -CH₂-Ar | ~30-35 |

| -CH₂-NH₂ | ~40-45 |

| -NCH₃ | ~30-35 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically through two or three bonds). youtube.com A key expected correlation would be between the two methylene groups of the ethyl side chain, confirming their adjacent positions. Correlations between the aromatic protons would help delineate the substitution pattern on the benzene ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. youtube.com This would allow for the definitive assignment of each protonated carbon in the molecule by linking the assigned proton signals to their corresponding carbon signals. For example, the singlet at ~3.9 ppm would correlate with the N-methyl carbon signal at ~33 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com HMBC is crucial for identifying connectivity across quaternary (non-protonated) carbons and heteroatoms. Key expected correlations would include:

The N-methyl protons showing a correlation to the C3a and C7a carbons of the indazole ring.

The benzylic CH₂ protons showing correlations to the C4, C5, and C3a carbons of the indazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. A NOESY spectrum could confirm the substitution pattern by showing through-space correlations between the N-methyl protons and the H-7 proton on the indazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) measures the m/z value of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental composition of the ion. libretexts.org The molecular formula of this compound is C₁₀H₁₃N₃.

The expected exact mass for the protonated molecule, [M+H]⁺, can be calculated by summing the precise masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N). missouri.edu

Molecular Formula: C₁₀H₁₃N₃

Calculated Exact Mass of Neutral Molecule: 175.1109

Calculated Exact Mass of Protonated Ion [C₁₀H₁₄N₃]⁺: 176.1182

Observing an ion with a mass corresponding to this calculated value within a narrow tolerance (e.g., ± 5 ppm) would provide strong evidence for the compound's elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves isolating an ion of a specific m/z (the precursor ion) and subjecting it to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed to provide structural information. libretexts.org

For the protonated this compound ion ([M+H]⁺, m/z 176.1), a primary and highly probable fragmentation pathway would involve the cleavage of the C-C bond adjacent to the indazole ring (benzylic cleavage). This is a favored fragmentation pathway because it leads to the formation of a stable, resonance-delocalized benzylic-type carbocation. thieme-connect.de

Predicted Fragmentation Pathway:

Precursor Ion: The protonated molecule at m/z 176.1.

Benzylic Cleavage: The bond between the two carbons of the ethyl side chain breaks.

Formation of the Major Fragment Ion: This cleavage results in the formation of a stable 1-methyl-1H-indazol-4-ylmethyl cation. This fragment would be expected as the base peak or a major peak in the MS/MS spectrum.

Fragment Ion: [C₉H₉N₂]⁺

Expected m/z: 145.1

Neutral Loss: The corresponding neutral fragment lost is ethylamine (B1201723) (CH₂NH₂), which is not detected.

This characteristic fragmentation provides strong evidence for the presence of the 4-substituted 1-methyl-1H-indazole core and the ethylamino side chain. Further fragmentation of the m/z 145.1 ion could also occur, providing additional structural details.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary amine, aromatic indazole ring, and alkyl components.

The primary amine (-NH₂) group of the aminoethyl side chain would be identified by a pair of medium-intensity peaks in the 3500-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. researchgate.net A broad absorption in this region can also indicate hydrogen bonding. researchgate.net Additionally, the N-H bending (scissoring) vibration is expected to appear in the 1650-1580 cm⁻¹ range. researchgate.net

The aromatic indazole ring system gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). The C=C and C=N stretching vibrations within the fused rings are expected to produce a series of sharp, medium-to-weak intensity bands in the 1620-1450 cm⁻¹ region. nih.gov

The alkyl portions of the molecule—the N-methyl group and the ethyl chain—will show C-H stretching vibrations in the 3000-2850 cm⁻¹ range. C-H bending vibrations for the methyl and methylene groups are expected in the 1470-1370 cm⁻¹ region. Finally, the C-N stretching vibration of the aminoethyl group would likely appear in the 1250-1020 cm⁻¹ range. researchgate.net

Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3500 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Medium |

| 3100 - 3000 | C-H Stretch | Aromatic (Indazole Ring) | Medium-Weak |

| 3000 - 2850 | C-H Stretch | Alkyl (CH₃, CH₂) | Medium |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium |

| 1620 - 1450 | C=C and C=N Stretch | Aromatic (Indazole Ring) | Medium-Weak |

| 1470 - 1370 | C-H Bend | Alkyl (CH₃, CH₂) | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions, particularly in conjugated systems. The indazole ring is an aromatic, conjugated system that gives rise to distinct absorption bands in the UV region.

Expected UV-Vis Absorption Data for this compound

| Solvent | Expected λmax 1 (nm) | Expected λmax 2 (nm) | Electronic Transition Type |

|---|---|---|---|

| Acetonitrile (B52724) | ~255 | ~296 | π→π* |

| Methanol (B129727) | ~254 | ~295 | π→π* |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating the compound from reaction mixtures and for assessing its purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.

HPLC is a highly suitable technique for the analysis of indazole derivatives. ptfarm.plresearchgate.net For this compound, a reversed-phase HPLC (RP-HPLC) method would be the standard approach. This would typically involve a C8 or C18 stationary phase column. mdpi.com Due to the basic nature of the primary amine, a mobile phase consisting of an organic solvent like acetonitrile or methanol mixed with an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) at a slightly acidic or neutral pH would likely provide good peak shape and resolution. researchgate.netmdpi.com Detection would be effectively achieved using a UV detector set to one of the compound's absorption maxima, such as 254 nm or 295 nm.

Gas Chromatography (GC) could also be employed, as N-alkylated indazoles are often sufficiently volatile and thermally stable. researchgate.net A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) would be appropriate. However, the primary amine group can sometimes lead to peak tailing due to interaction with active sites on the column or injector liner. This can often be mitigated by derivatizing the amine group or by using a specially deactivated column.

Predicted Chromatographic Conditions and Results

| Technique | Column Type | Mobile Phase / Carrier Gas | Detection | Expected Retention Time |

|---|---|---|---|---|

| HPLC | Reversed-Phase C18, 5 µm | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | UV at 254 nm | Dependent on gradient profile |

| GC | DB-5 Fused Silica (B1680970) Capillary | Helium | Flame Ionization (FID) or Mass Spectrometry (MS) | Dependent on temperature program |

Coupling chromatography with mass spectrometry provides definitive structural information by separating the compound and then determining its mass-to-charge ratio (m/z) and fragmentation pattern.

For LC-MS analysis, electrospray ionization (ESI) in positive ion mode would be highly effective, as the primary amine group is readily protonated to form a stable [M+H]⁺ ion. The expected m/z for the protonated molecular ion of C₁₀H₁₃N₃ would be approximately 176.12. Tandem mass spectrometry (MS/MS) of this precursor ion would yield characteristic fragment ions. A primary fragmentation pathway would likely be the cleavage of the C-C bond beta to the indazole ring, resulting in the loss of the aminoethyl side chain or parts of it, leading to a prominent fragment ion corresponding to the 1-methyl-1H-indazol-4-yl-methyl cation. researchgate.net

In GC-MS, electron ionization (EI) would produce a molecular ion (M⁺) peak at m/z 175.11. The fragmentation pattern under EI conditions is often more extensive. A characteristic and often base peak would arise from benzylic-type cleavage of the ethyl side chain, resulting in the formation of a stable 1-methyl-4-methylene-indazole radical cation. researchgate.net

Predicted Mass Spectrometry Data

| Ionization Mode | Parent Ion (m/z) | Key Fragment Ions (m/z) | Likely Fragment Structure/Loss |

|---|---|---|---|

| ESI (+) | 176.12 [M+H]⁺ | 145.09 | Loss of CH₂NH₂ |

| 132.08 | Loss of C₂H₄NH₂ | ||

| EI | 175.11 [M]⁺˙ | 145.09 | Loss of ˙CH₂NH₂ |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. This data is used to confirm the empirical formula of the compound. For a new compound, the experimentally determined percentages should agree closely with the theoretically calculated values, typically within ±0.4%. The theoretical composition is calculated based on the molecular formula (C₁₀H₁₃N₃) and the atomic masses of the elements. chemaxon.comman.ac.uk

Theoretical Elemental Composition of C₁₀H₁₃N₃

| Element | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 10 | 120.11 | 68.54% |

| Hydrogen (H) | 1.008 | 13 | 13.104 | 7.48% |

| Nitrogen (N) | 14.007 | 3 | 42.021 | 23.98% |

| Total | | | 175.235 | 100.00% |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state by analyzing the diffraction pattern of X-rays passing through a single crystal. While no crystal structure has been published for this compound, we can predict some of its likely structural features based on related indazole derivatives. nih.govnih.govmdpi.com

The 1-methyl-1H-indazole ring system is expected to be essentially planar. The crystal packing would likely be influenced by intermolecular hydrogen bonds involving the primary amine group of the aminoethyl side chain. The -NH₂ group can act as a hydrogen bond donor, potentially forming N-H···N interactions with the pyrazole nitrogen (N2) of a neighboring molecule, leading to the formation of dimers, chains, or more complex supramolecular networks. mdpi.com The specific crystal system, space group, and unit cell dimensions can only be determined experimentally. However, substituted indazoles frequently crystallize in common systems like monoclinic or triclinic. nih.govmdpi.com

Hypothetical Crystallographic Data Table

| Parameter | Expected Value/Information |

|---|---|

| Empirical Formula | C₁₀H₁₃N₃ |

| Formula Weight | 175.23 g/mol |

| Crystal System | Monoclinic (Hypothetical) |

| Space Group | P2₁/c (Hypothetical) |

| Key Structural Features | Planar indazole ring |

| Intermolecular Interactions | N-H···N hydrogen bonding |

Computational Chemical Investigations of 4 2 Aminoethyl 1 Methyl 1h Indazole

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic electronic properties of a molecule, which are fundamental to its stability, reactivity, and interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. arxiv.org For heterocyclic compounds like indazoles, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), are performed to optimize the molecular geometry and determine various electronic properties. nih.govmdpi.com These studies provide a detailed map of electron distribution, which is crucial for understanding the molecule's reactivity. nih.gov

The analysis of the electronic structure helps in identifying the most electron-rich and electron-deficient regions of 4-(2-Aminoethyl)-1-methyl-1H-indazole. The nitrogen atoms of the indazole ring and the terminal amino group are expected to be electron-rich, influencing the molecule's ability to act as a hydrogen bond donor or acceptor. Such calculations are foundational for predicting how the molecule will behave in chemical reactions and biological environments. nih.gov

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.comossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability and reactivity. dntb.gov.ua A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. doi.org DFT calculations are the standard method for determining these orbital energies. dntb.gov.ua For indazole derivatives, the HOMO-LUMO gap is a key descriptor of their electronic properties and potential bioactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies for an Indazole Derivative Note: The following data is representative of typical values for indazole-class compounds and serves as an illustrative example.

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.10 |

| Energy Gap (ΔE) | 5.15 |

The Molecular Electrostatic Potential (ESP) surface, also known as an MEP map, is a visual tool used to understand the charge distribution and predict the reactive behavior of a molecule. chemrxiv.orgnih.gov It maps the electrostatic potential onto the molecule's electron density surface.

Different colors on the ESP map represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack and are often involved in hydrogen bonding as acceptors. researchgate.net

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack. chemrxiv.org

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, the ESP surface would likely show negative potential (red) around the nitrogen atoms of the indazole ring and the primary amine, highlighting these as key sites for interacting with biological targets. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling techniques simulate the interactions between a small molecule (ligand) and a macromolecule (protein), providing critical information for drug design and development.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein's active site. eurekalert.org This technique is widely used to understand the structural basis of ligand-protein interactions and to estimate the strength of this binding, often expressed as a binding energy or docking score. nih.govnih.gov

In studies involving indazole derivatives, docking has revealed key interactions that contribute to binding affinity. These interactions commonly include:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand (like the N-H of the amine group in this compound) and amino acid residues in the protein active site. nih.gov

Hydrophobic Interactions: Involving the aromatic indazole ring and nonpolar amino acid residues.

Pi-Pi Stacking: Aromatic-aromatic interactions between the indazole ring and residues like phenylalanine, tyrosine, or tryptophan.

The binding energy, calculated in kcal/mol, provides a quantitative measure of binding affinity, with more negative values indicating stronger binding. nih.gov

Table 2: Example of Predicted Interactions and Binding Energies for an Indazole Ligand with a Protein Target Note: This table is a hypothetical representation based on typical docking results for indazole derivatives.

| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Kinase X (e.g., 6FEW) | -8.5 | Asp181, Lys65 | Hydrogen Bond |

| Leu130, Val45 | Hydrophobic | ||

| Phe179 | Pi-Pi Stacking |

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. nih.govnih.gov Conversely, it can also be used to identify potential protein targets for a specific molecule by docking it against a panel of known protein structures. nih.govmdpi.com

For this compound, a virtual screening approach could elucidate its potential biological activities by identifying proteins to which it binds with high affinity. Given that various indazole derivatives have shown activity against targets like kinases, myeloperoxidase (MPO), and other enzymes involved in cancer and inflammation, these protein families would be logical starting points for screening. nih.govnih.gov This process helps to generate hypotheses about the molecule's mechanism of action and potential therapeutic applications. doi.org

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For indazole derivatives, these computational techniques have been instrumental in designing and predicting the potency of new therapeutic agents.

Researchers have successfully developed robust QSAR models for various classes of indazole derivatives, demonstrating their potential as inhibitors for targets such as hypoxia-inducible factor-1α (HIF-1α), which is crucial in cancer progression. nih.gov These models are typically built using statistical methods like Partial Least Squares (PLS) regression, which correlates molecular descriptors with inhibitory activity. nih.gov

The predictive power of these models is rigorously evaluated through various statistical metrics. A high correlation coefficient (R²) indicates a strong relationship between the predicted and observed activities, while a high cross-validated correlation coefficient (q²) affirms the model's predictive robustness. These models serve as valuable tools for the virtual screening of extensive compound libraries to identify novel and potent indazole-based inhibitors.

Table 1: Representative Statistical Validation of 3D-QSAR Models for Indazole Derivatives

| Statistical Parameter | Description | Typical Value Range |

| q² (Cross-validated R²) | Indicates the predictive ability of the model during internal validation. | 0.5 - 0.8 |

| R² (Non-cross-validated R²) | Represents the goodness of fit of the model to the training set data. | 0.8 - 0.95 |

| Predicted R² | Measures the predictive power of the model for an external test set. | 0.6 - 0.8 |

| Standard Error of Estimate (SEE) | Reflects the absolute error of the predictions. | Lower values are desirable. |

Note: The values presented are generalized from studies on various indazole derivatives and are for illustrative purposes.

A significant outcome of 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), is the generation of contour maps. These maps visualize the regions around the molecular scaffold where specific physicochemical properties are favorable or unfavorable for biological activity. nih.gov

For indazole derivatives, these studies have highlighted the importance of steric and electrostatic fields. For instance, steric maps might indicate that bulky substituents in certain positions enhance activity, while electrostatic maps could show that electropositive or electronegative groups are preferred in other regions for optimal target interaction. nih.gov This detailed structural insight is invaluable for guiding the rational design of new derivatives with improved potency and selectivity.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules over time, providing critical insights into their conformational stability and interactions with biological targets at an atomic level. nih.gov

For indazole derivatives identified as potent inhibitors, MD simulations are employed to validate docking poses and to understand the stability of the ligand-protein complex. These simulations can reveal the key amino acid residues involved in the binding and the nature of the interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. The stability of a potent indazole derivative within the active site of a protein like HIF-1α has been demonstrated through MD simulations, confirming its binding efficiency. nih.gov By analyzing the trajectory of the simulation, researchers can assess the conformational changes in both the ligand and the protein upon binding, providing a more comprehensive understanding of the inhibition mechanism.

Table 2: Typical Applications of Molecular Dynamics Simulations for Indazole Derivatives

| Simulation Aspect | Objective | Key Findings |

| Conformational Stability | To assess the stability of the ligand's binding pose within the active site of the target protein over time. | Low root-mean-square deviation (RMSD) values indicating a stable complex. |

| Interaction Dynamics | To identify and characterize the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. | Identification of specific amino acid residues crucial for binding affinity and selectivity. |

| Binding Free Energy Calculation | To estimate the binding affinity of the ligand to the protein. | Correlation with experimentally determined inhibitory activity. |

Theoretical ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

In silico ADME profiling is a crucial step in early-stage drug discovery to predict the pharmacokinetic properties of a compound, thereby reducing the likelihood of late-stage failures. nih.gov For indazole derivatives, various computational tools are used to estimate their ADME properties.

Table 3: Predicted Physicochemical Properties for Representative Indazole Derivatives

| Descriptor | Importance in Pharmacokinetics | Typical Predicted Value Range |

| Molecular Weight (MW) | Influences size-dependent absorption and diffusion. | 118 - 298 g/mol ijcrt.org |

| LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity, affecting absorption and distribution. | 0.74 - 3.28 ijcrt.org |

| Topological Polar Surface Area (TPSA) | Correlates with passive molecular transport through membranes and bioavailability. | < 140 Ų |

| Hydrogen Bond Donors (HBD) | Influences solubility and membrane permeability. | < 5 |

| Hydrogen Bond Acceptors (HBA) | Affects solubility and membrane permeability. | < 10 |

| Rotatable Bonds | Relates to molecular flexibility and oral bioavailability. | < 10 |

Note: These values are based on studies of various indazole derivatives and serve as a general reference.

"Drug-likeness" is a qualitative concept used to evaluate whether a compound has physicochemical properties consistent with known drugs. ijcrt.org Several rule-based filters, such as Lipinski's Rule of Five, are commonly used for this assessment. In silico studies on indazole derivatives often show that they possess favorable drug-like properties, with many compounds adhering to Lipinski's rules. researchgate.net

The drug-likeness score, calculated by various software, provides a more quantitative measure. While some synthesized indazole derivatives have shown negative drug-likeness scores in certain models, this does not necessarily preclude them from being effective drugs, as these are predictive tools. ijcrt.org These in silico assessments are vital for prioritizing compounds for further experimental testing and for guiding the expansion of the chemical space around the indazole scaffold to design new molecules with improved pharmacokinetic profiles.

Structure Activity Relationship Sar Studies of 4 2 Aminoethyl 1 Methyl 1h Indazole and Its Analogs

General Principles of Indazole-Based SAR

The biological activity of indazole-based compounds is highly dependent on the nature and position of substituents on the heterocyclic core. These modifications influence the molecule's electronic properties, lipophilicity, steric profile, and ability to form key interactions with its biological target.

Substituents on the indazole ring can dramatically alter the pharmacological profile of a compound. For instance, in a series of indazole-ethanamine analogs designed as serotonin (B10506) receptor agonists, the introduction of substituents onto the benzene (B151609) portion of the indazole core significantly modulated agonist activity. The addition of a chlorine atom at the 6-position, for example, was found to be a key determinant of potency at the 5-HT2A receptor. nih.govsemanticscholar.org Similarly, in other classes of indazole derivatives, the presence of specific groups, such as an N-ethylpiperazine moiety, has been found to be crucial for enzymatic inhibitory activity. nih.gov These findings underscore the principle that even minor electronic or steric changes to the indazole scaffold can lead to substantial differences in biological effect.

Regiochemistry is a critical factor in the SAR of indazoles. The indazole ring has two nitrogen atoms, and the position of alkylation (N1 vs. N2) can lead to regioisomers with distinct biological activities and physical properties. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form. nih.gov The specific placement of functional groups on the core dictates the orientation of the molecule within a binding site. For example, in a series of indazole-3-carboxamides developed as CRAC channel blockers, the specific 3-carboxamide regiochemistry was found to be essential for activity; the reverse amide isomer was completely inactive, highlighting the stringent spatial requirements for biological function. nih.gov

In the case of 4-(2-Aminoethyl)-1-methyl-1H-indazole, the regiochemistry is paramount. The placement of the aminoethyl side chain at the C4 position and the methyl group at the N1 position creates a structural analog of tryptamines, where the N1-methylated indazole acts as a bioisostere of the indole (B1671886) ring. nih.govacs.org The synthesis of the 1-methylindazole (B79620) analog is a key step to mimic the indole N-H and correctly orient the side chain for interaction with receptors such as the serotonin 5-HT2A receptor. nih.gov Attempts to synthesize the corresponding 1H-indazole (lacking the N-methyl group) via a similar synthetic route proved unsuccessful due to the instability of the aldehyde intermediate, reinforcing the significance of the N1-substitution strategy. nih.govsemanticscholar.org

Exploration of Substituent Effects at Different Positions of the Indazole Core

Systematic modification of the this compound scaffold has provided detailed insights into the SAR for serotonin 5-HT2 receptor subtypes.

Alterations to the aminoethyl side chain can have a profound impact on activity. One significant modification involves constraining the flexible ethylamine (B1201723) chain into a more rigid ring structure. In a study of indazole-based serotonin agonists, the aminoethyl side chain was incorporated into a tetrahydropyridine (B1245486) ring. This structural modification was explored to understand the effect of conformational rigidity on receptor interaction. nih.gov

The resulting tetrahydropyridine-indazoles demonstrated varied effects on potency. For instance, the 6-chloro-substituted tetrahydropyridine analog showed a marked increase in potency at the 5-HT2A receptor compared to its unconstrained aminoethyl counterpart. nih.govsemanticscholar.org This suggests that the constrained conformation may be more favorable for binding to this specific receptor subtype.

Table 1: Effect of Aminoethyl Side Chain Modification on 5-HT2 Receptor Agonist Potency Data is presented as EC50 in nM, which is the concentration of a drug that gives a half-maximal response.

| Compound | R | Side Chain | 5-HT2A EC50 (nM) | 5-HT2B EC50 (nM) | 5-HT2C EC50 (nM) |

|---|---|---|---|---|---|

| 11 | H | Aminoethyl | 203 | 483 | 532 |

| 19a | H | Tetrahydropyridine | 486 | 823 | 913 |

| 19d | 6-Cl | Tetrahydropyridine | 21.6 | 13.9 | 18.2 |

Functionalizing the benzene portion of the indazole ring is a common strategy to modulate activity. In the series of this compound analogs, substituents were introduced at the 5- and 6-positions to probe their interactions with the 5-HT2 receptors. nih.gov

The introduction of a chloro group at the 5-position resulted in a modest increase in potency at 5-HT2A and 5-HT2C receptors compared to the unsubstituted parent compound. A more significant finding was that substitution with a chloro group at the 6-position led to a substantial increase in potency across all three 5-HT2 receptor subtypes. In contrast, placing a hydroxyl group at the 5-position was detrimental to the activity. nih.govsemanticscholar.org These results highlight that both the nature of the substituent (e.g., halogen vs. hydroxyl) and its position on the indazole ring are critical determinants of biological activity.

Table 2: Effect of Indazole Ring Substitution on 5-HT2 Receptor Agonist Potency Data is presented as EC50 in nM, which is the concentration of a drug that gives a half-maximal response.

| Compound | R | 5-HT2A EC50 (nM) | 5-HT2B EC50 (nM) | 5-HT2C EC50 (nM) |

|---|---|---|---|---|

| 11 | H | 203 | 483 | 532 |

| 14 | 5-Cl | 129 | 451 | 240 |

| 16 | 5-OH | >10,000 | >10,000 | >10,000 |

| VU6067416 (19d analog) | 6-Cl | 2.5 | 1.8 | 2.2 |

Scaffold Hopping and Isosteric Replacements to Modulate Activity and Selectivity

Scaffold hopping and isosteric replacement are powerful strategies in drug design used to discover novel chemotypes, improve compound properties, and circumvent existing patents. researchgate.netresearchgate.netnih.gov The indazole core is frequently used in both of these approaches.

Scaffold hopping involves replacing the central core of a molecule with a chemically different but functionally similar scaffold. researchgate.netnih.gov A notable example involved a lead compound based on an indole-2-carboxylic acid scaffold that was a potent inhibitor of the anti-apoptotic protein MCL-1. By "hopping" from the indole scaffold to an indazole framework, researchers successfully transformed the MCL-1 selective inhibitors into dual inhibitors of both MCL-1 and BCL-2, which is a potentially valuable profile for cancer therapy. nih.govrsc.org This demonstrates how the indazole core can preserve the essential spatial arrangement of key functional groups while introducing novel properties.

Isosteric replacement refers to the substitution of an atom or group of atoms with another that has a similar size, shape, and electronic configuration. Indazoles are well-known and effective bioisosteres for indoles and phenols. nih.govacs.org This replacement is often advantageous, as indazole-containing compounds can exhibit superior metabolic stability, plasma clearance, and oral bioavailability compared to their indole or phenol (B47542) counterparts. nih.govacs.org The development of this compound as a mimic of N,N-dimethyltryptamine (DMT) is a direct application of this principle, where the indazole core effectively replaces the indole ring system to create novel compounds with potent activity at serotonin receptors. nih.gov

Continuous and Discontinuous SAR Landscapes for Indazole Derivatives

The exploration of the structure-activity relationship (SAR) landscape is a fundamental aspect of medicinal chemistry, aiming to understand how modifications to a molecule's structure affect its biological activity. An SAR landscape can be visualized as a topographical map where the location is defined by structural features and the altitude corresponds to biological potency. csmres.co.uk These landscapes are broadly categorized as either continuous or discontinuous.

In a continuous SAR landscape , gradual or small modifications to a chemical structure result in correspondingly gradual and predictable changes in biological activity. csmres.co.uk This type of landscape is characterized by smooth regions, where the principle of similarity holds true—structurally similar compounds exhibit similar activities. Such continuous regions are ideal for the application of quantitative structure-activity relationship (QSAR) models, which rely on the assumption of a consistent relationship between structural descriptors and activity. nih.govsysrevpharm.org

Conversely, a discontinuous SAR landscape is characterized by rugged or steep regions where a minor structural modification leads to a disproportionately large and often unexpected change in potency. csmres.co.uk The most extreme form of SAR discontinuity is known as an "activity cliff," which is defined by a pair of structurally analogous compounds that display a significant difference in biological activity. d-nb.infonih.gov The identification and analysis of activity cliffs are of high interest as they reveal critical structural determinants of activity and can provide profound insights for lead optimization. csmres.co.ukd-nb.info

A stark example of a discontinuous SAR landscape within the indazole class was reported in a study of indazole-3-carboxamides as inhibitors of the calcium-release activated calcium (CRAC) channel. nih.gov Researchers found that the specific regiochemistry of the amide linker was critical for activity. The indazole-3-carboxamide derivative 12d was a potent inhibitor of calcium influx. However, its regioisomer, the "reverse amide" analog 9c , was completely inactive, even at concentrations more than 100-fold higher. This minimal structural alteration—simply reversing the orientation of the amide bond—creates a dramatic activity cliff, highlighting a highly sensitive and discontinuous region in the SAR landscape for this target. nih.gov

| Compound | Structural Feature | CRAC Channel Inhibition (IC50) | Reference |

|---|---|---|---|

| 12d | Indazole-3-carboxamide | Sub-µM | nih.gov |

| 9c | Reverse Amide Isomer (Indazole N-acyl) | Inactive (>100 µM) | nih.gov |

Further exploration of SAR in indazole derivatives can be seen in the development of analogs of tryptamines as serotonin 5-HT2 receptor agonists. acs.org In this series, the indazole ring serves as a bioisostere for the indole nucleus of natural tryptamines. The data reveals both continuous and discontinuous relationships. For instance, the introduction of a methyl group at the 1-position of the indazole ring often leads to significant changes in potency, indicating a sensitive region in the SAR landscape. Comparing the direct 1H-indazole analog of 5-MeO-DMT (6a ) with its 1-methylindazole counterpart (11 ) shows a notable drop in potency at the 5-HT2A receptor, another example of a discontinuous relationship. In contrast, the deuteration of the N,N-dimethylamino group in compound 6a to yield 6c results in only a minor change in potency, illustrating a more continuous and tolerant region of the SAR landscape. acs.org

| Compound | Core Structure | Side Chain | 5-HT2A Potency (EC50, nM) | Reference |

|---|---|---|---|---|

| 6a | 5-Methoxy-1H-indazole | -CH2CH2N(CH3)2 | 270 | acs.org |

| 11 | 5-Methoxy-1-methyl-1H-indazole | -CH2CH2N(CH3)2 | 1300 | acs.org |

| 6c | 5-Methoxy-1H-indazole | -CH2CH2N(CD3)2 | 290 | acs.org |

Understanding these SAR landscapes—identifying where small changes are tolerated (continuous) and where they lead to drastic effects (discontinuous)—is crucial for guiding the rational design of new, more potent, and selective indazole-based therapeutic agents. nih.gov

Compound Index

| Compound Name/Identifier |

|---|

| This compound |

| Indazole-3-carboxamide 12d |

| Reverse amide isomer 9c |

| 5-Methoxy-1H-indazole-3-ethanamine (6a) |

| 5-Methoxy-1-methyl-1H-indazole-3-ethanamine (11) |

| Deuterated 5-Methoxy-1H-indazole-3-ethanamine (6c) |

| 5-MeO-DMT (5-methoxy-N,N-dimethyltryptamine) |

In Vitro Biochemical and Cellular Investigations of 4 2 Aminoethyl 1 Methyl 1h Indazole

Development of In Vitro Assay Methodologies for Target Interaction

A variety of in vitro assays are essential to characterize the interaction of a compound with its biological targets. These methods range from cell-free systems that assess direct molecular interactions to cell-based assays that provide insights into the compound's effects in a more physiologically relevant context.

While specific cell-free assay data for 4-(2-Aminoethyl)-1-methyl-1H-indazole is not extensively available in the public domain, the general approach for analogous compounds involves techniques such as radioligand binding assays. These assays are crucial for determining the affinity of a compound for a specific receptor. For instance, in the study of serotonin (B10506) receptor ligands, a common methodology involves using radiolabeled compounds known to bind to the receptor of interest, such as [³H]ketanserin for the 5-HT₂ₐ receptor. nih.gov The assay measures the ability of the test compound to displace the radioligand, from which the inhibition constant (Ki) can be calculated, providing a measure of binding affinity. Such assays can be adapted for a high-throughput format using 96-well filter plates to efficiently screen numerous compounds. nih.gov

Cell-based assays are pivotal in understanding how a compound affects cellular processes. For compounds targeting G protein-coupled receptors like serotonin receptors, calcium mobilization assays are frequently employed. These assays measure changes in intracellular calcium levels following receptor activation.

Recent research on indazole analogs of serotonergic tryptamines provides insight into the functional activity of this class of compounds. nih.govsemanticscholar.org In a study evaluating a series of substituted indazole-ethanamines, a 1-methylindazole (B79620) analog (compound 11 ) was assessed for its functional potency at human serotonin 5-HT₂ₐ, 5-HT₂₋, and 5-HT₂_C_ receptors expressed in CHO or HEK293 cells. nih.govsemanticscholar.org The potency of this analog was determined by measuring its ability to induce calcium mobilization, with the results presented as EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) values.

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with a desired biological activity. For ligands targeting well-defined receptors like the serotonin 5-HT₂ₐ receptor, HTS methodologies have been developed. These often involve radioligand binding assays optimized for a 96-well plate format, enabling the efficient screening of compound libraries. nih.gov While there is no specific documented HTS campaign for this compound, its structural similarity to known serotonin receptor ligands suggests it could be a candidate for inclusion in such screening efforts aimed at discovering novel modulators of the serotonergic system. mdpi.comnih.gov

Assessment of Biological Activity and Mechanism of Action

The biological activity of a compound is characterized by its effects on specific biological pathways and its dose-dependent behavior in relevant models.

Research into indazole analogs has primarily focused on their interaction with the serotonergic system, particularly the 5-HT₂ family of receptors. nih.govsemanticscholar.org The 1-methylindazole analog 11 was specifically evaluated for its agonist activity at 5-HT₂ₐ, 5-HT₂₋, and 5-HT₂_C_ receptors. nih.govsemanticscholar.org The activation of these receptors initiates a cascade of intracellular signaling events, primarily through the Gq/11 pathway, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium. The investigation of such compounds within this pathway helps to elucidate their mechanism of action as receptor agonists. The broader indazole scaffold is recognized for its wide range of biological activities and its presence in numerous compounds undergoing clinical evaluation for various diseases, including cancer. benthamscience.comnih.govnih.gov

Dose-response studies are fundamental to characterizing the potency and efficacy of a compound. The in vitro functional potency of the 1-methylindazole analog 11 at serotonin 5-HT₂ subtypes was determined through concentration-response curves in calcium mobilization assays. nih.govsemanticscholar.org The results indicated that this analog was markedly less potent at the 5-HT₂ₐ receptor compared to the parent tryptamine (B22526) compound, 5-MeO-DMT. nih.gov

The following table summarizes the in vitro functional potency of the 1-methylindazole analog 11 and the reference compound 5-MeO-DMT at human 5-HT₂ₐ, 5-HT₂₋, and 5-HT₂_C_ receptors. nih.gov